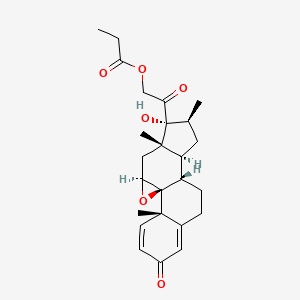

Betamethasone 9,11-Epoxide 21-Propionate

描述

Structure

3D Structure

属性

IUPAC Name |

[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O6/c1-5-21(28)30-13-19(27)24(29)14(2)10-18-17-7-6-15-11-16(26)8-9-22(15,3)25(17)20(31-25)12-23(18,24)4/h8-9,11,14,17-18,20,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,20-,22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNLZHWRYPLCSE-QYIVYLGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747144 | |

| Record name | (9beta,11beta,16beta)-17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205105-83-5 | |

| Record name | Betamethasone 9,11-epoxide 21-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205105835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9beta,11beta,16beta)-17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE 9,11-EPOXIDE 21-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V40RI2B7TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis of Betamethasone 9,11-Epoxide 21-Propionate

This guide provides a comprehensive technical overview for the synthesis of Betamethasone 9,11-Epoxide 21-Propionate, a key intermediate in the manufacturing of potent corticosteroids. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic pathway, mechanistic insights, and detailed experimental protocols.

Introduction and Strategic Overview

Betamethasone 9,11-epoxide derivatives are crucial precursors in the synthesis of numerous high-potency corticosteroids. The 9β,11β-epoxide ring is a pivotal structural feature that, upon ring-opening with hydrogen fluoride, yields the 9α-fluoro-11β-hydroxy moiety characteristic of betamethasone and its analogues. The 21-propionate ester enhances the lipophilicity and can influence the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

The synthesis of Betamethasone 9,11-Epoxide 21-Propionate is a multi-step process that demands precise control over stereochemistry and regioselectivity. A logical and efficient synthetic strategy involves a convergent approach: the selective esterification of the C21 hydroxyl group followed by the formation of the 9,11-epoxide. This strategy is predicated on the differential reactivity of the hydroxyl groups in the corticosteroid scaffold and the controlled introduction of the epoxide ring.

This guide will elucidate a robust synthetic pathway commencing from a readily available 11α-hydroxy steroid precursor. The core transformations to be discussed are:

-

Selective 21-O-Propionylation: Leveraging the higher reactivity of the primary C21 hydroxyl group over the tertiary C17 hydroxyl.

-

Dehydration to form the Δ⁹,¹¹-Olefin: A critical step to set the stage for epoxidation.

-

Epoxidation of the Δ⁹,¹¹-Double Bond: Formation of the key 9β,11β-epoxide ring system.

Mechanistic Insights and Pathway Elucidation

The selected synthetic pathway is designed to maximize yield and purity by addressing key chemical challenges at each stage.

The Rationale for Selective 21-O-Propionylation

The corticosteroid side chain at C17 features a primary hydroxyl group at C21 and a tertiary hydroxyl group at C17. The primary C21-OH is significantly more accessible and nucleophilic than the sterically hindered tertiary C17-OH. This inherent difference in reactivity allows for highly selective acylation at the 21-position under controlled conditions. By employing a suitable acylating agent, such as propionic anhydride, in the presence of a base catalyst, preferential esterification at C21 can be achieved with high efficiency.

Formation of the Δ⁹,¹¹-Olefin: A Necessary Precursor

The introduction of the 9,11-epoxide requires the presence of a Δ⁹,¹¹ double bond. Starting from an 11α-hydroxy steroid, a regioselective dehydration reaction is employed. A phosphorus pentachloride (PCl₅)-mediated dehydration has been shown to be a highly effective method for this transformation, proceeding with high regioselectivity to form the desired Δ⁹,¹¹-olefin over the isomeric Δ¹¹,¹²-olefin.[1][2]

Epoxidation via a Halohydrin Intermediate

The conversion of the Δ⁹,¹¹ double bond to the 9β,11β-epoxide is a stereochemically crucial step. A common and effective method involves the formation of a halohydrin intermediate. Treatment of the olefin with a source of hypobromite, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of a catalytic amount of perchloric acid in an aqueous organic solvent, leads to the formation of a 9α-bromo-11β-hydroxy intermediate.[1][3][4] Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis (Sɴ2 cyclization), where the 11β-hydroxyl group displaces the 9α-bromide to form the desired 9β,11β-epoxide ring.[1][3][4]

The overall synthetic workflow can be visualized as follows:

Caption: Figure 1: Overall Synthetic Pathway

Detailed Experimental Protocols

The following protocols are representative methodologies derived from established literature and should be adapted and optimized based on laboratory conditions and in-process controls.

Protocol 1: Selective 21-O-Propionylation

Objective: To selectively esterify the 21-hydroxyl group of an 11α-hydroxy betamethasone precursor.

Materials:

-

11α-Hydroxy Betamethasone Precursor (1.0 eq)

-

Propionic Anhydride (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), dissolve the 11α-hydroxy betamethasone precursor in anhydrous DCM.

-

Add DMAP to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add propionic anhydride dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude Betamethasone Precursor 21-Propionate.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Dehydration to the Δ⁹,¹¹-Olefin

Objective: To regioselectively dehydrate the 11α-hydroxyl group to form the Δ⁹,¹¹ double bond.

Materials:

-

Betamethasone Precursor 21-Propionate (1.0 eq)

-

Phosphorus pentachloride (PCl₅) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the Betamethasone Precursor 21-Propionate in anhydrous THF.

-

Cool the solution to -10 °C.

-

In a separate flask, prepare a slurry of PCl₅ in anhydrous THF.

-

Slowly add the PCl₅ slurry to the steroid solution, maintaining the temperature below -5 °C.

-

Stir the reaction mixture at -5 to 0 °C for 1-2 hours, monitoring for completion by TLC or HPLC.

-

Carefully quench the reaction by pouring it into a cold, stirred solution of saturated aqueous sodium bicarbonate.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude Δ⁹,¹¹-Betamethasone Precursor 21-Propionate.

-

The crude product may be used directly in the next step or purified by chromatography if necessary.

Protocol 3: Epoxidation of the Δ⁹,¹¹-Olefin

Objective: To convert the Δ⁹,¹¹ double bond to the 9β,11β-epoxide.

Materials:

-

Δ⁹,¹¹-Betamethasone Precursor 21-Propionate (1.0 eq)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBH) (1.1 eq)

-

Dimethylformamide (DMF)

-

Perchloric acid (70%, catalytic amount)

-

Sodium hydroxide solution (1 M)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Δ⁹,¹¹-Betamethasone Precursor 21-Propionate in DMF.

-

Add a catalytic amount of 70% perchloric acid to the solution.

-

Cool the mixture to 0-5 °C and slowly add DBH in portions, keeping the temperature below 10 °C.

-

Stir the reaction at 5-10 °C for 2-3 hours until the formation of the bromohydrin intermediate is complete (monitor by TLC/HPLC).

-

Cool the reaction mixture to 0 °C and slowly add 1 M sodium hydroxide solution to induce cyclization. Maintain the pH above 10.

-

Stir at 0-5 °C for 1-2 hours.

-

Quench the reaction by adding water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude Betamethasone 9,11-Epoxide 21-Propionate.

-

Purify the final product by column chromatography or recrystallization.

Data Presentation and Characterization

The identity and purity of the synthesized Betamethasone 9,11-Epoxide 21-Propionate should be confirmed using a suite of analytical techniques.

Spectroscopic and Chromatographic Data

| Analysis | Expected Results for Betamethasone 9,11-Epoxide 21-Propionate |

| ¹H NMR | Characteristic signals for the steroid backbone, the 16β-methyl group, the propionate ester group, and the protons of the epoxide ring. The absence of olefinic proton signals at the 9 and 11 positions. |

| ¹³C NMR | Signals corresponding to the carbons of the steroid skeleton, the propionate group, and the carbons of the epoxide ring. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of C₂₅H₃₂O₆. |

| HPLC | A single major peak with a purity of >98% under optimized chromatographic conditions. |

| FT-IR | Characteristic absorption bands for the carbonyl groups (ketones and ester), the C-O-C stretch of the epoxide, and the absence of a broad O-H stretch. |

Process Workflow Visualization

Sources

- 1. CN112851734B - Preparation method of betamethasone dipropionate - Google Patents [patents.google.com]

- 2. CN113087754A - Preparation method of betamethasone-17 alpha-propionate - Google Patents [patents.google.com]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. dshs-koeln.de [dshs-koeln.de]

The Pivotal Role of Epoxide Intermediates in the Degradation of Betamethasone: A Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone, a potent synthetic glucocorticoid, is a cornerstone in the management of various inflammatory and autoimmune disorders. Its clinical efficacy is intrinsically linked to its chemical stability. This in-depth technical guide delves into the often-overlooked yet critical role of epoxide intermediates in the degradation pathways of betamethasone. While ester hydrolysis and side-chain modifications are well-documented degradation routes, the formation of epoxide species, particularly the 9,11-epoxide, represents a significant, mechanistically distinct pathway that can impact drug purity, potency, and safety. This document provides a comprehensive analysis of the chemical mechanisms underpinning epoxide formation, their subsequent reactivity, and the advanced analytical strategies required for their detection and characterization. By synthesizing mechanistic insights with field-proven experimental protocols, this guide serves as an essential resource for researchers and drug development professionals dedicated to ensuring the stability and quality of betamethasone-containing pharmaceutical products.

Introduction: The Chemical Stability Landscape of Betamethasone

Betamethasone is a fluorinated corticosteroid characterized by a pregnane steroid skeleton. Its potent anti-inflammatory activity is attributed to its specific stereochemistry and functional groups. However, these same features render the molecule susceptible to degradation under various conditions encountered during manufacturing, storage, and administration. The primary degradation pathways traditionally investigated include:

-

Hydrolysis: Cleavage of ester linkages in betamethasone esters (e.g., valerate, dipropionate) to yield betamethasone alcohol and the corresponding carboxylic acids.

-

Oxidation: Degradation of the dihydroxyacetone side chain at C-17.

-

Isomerization: Epimerization at chiral centers, particularly C-16.

-

Photodegradation: Rearrangement of the A-ring dienone system upon exposure to light.

While these pathways are well-understood, the formation of covalent modifications to the steroid backbone, such as epoxidation, has received less attention in the context of degradation. This guide will illuminate the formation of epoxide intermediates as a critical aspect of betamethasone's stability profile.

The Betamethasone 9,11-Epoxide: A Dual-Faceted Intermediate

The 9,11-epoxide of betamethasone is a known and crucial intermediate in the synthesis of the drug molecule itself.[1] Its controlled formation and subsequent ring-opening are key steps in introducing the 9α-fluoro and 11β-hydroxyl groups that are hallmarks of betamethasone's structure and activity. However, under certain stress conditions, the formation of this epoxide can occur as an unintended degradation pathway.

Plausible Mechanism of Epoxide Formation During Degradation

The formation of the 9,11-epoxide from betamethasone during degradation is not a direct conversion. It is hypothesized to occur under specific stress conditions, particularly in the presence of acidic or thermal stress, through a multi-step mechanism. The key precursor to this degradation pathway is the presence of a good leaving group at the C-9 position and a hydroxyl group at C-11. In betamethasone, the 9α-fluoro group is not a readily displaceable leaving group under mild conditions. However, in the presence of strong acids or high temperatures, protonation of the 11β-hydroxyl group can facilitate its elimination, leading to the formation of a Δ⁹(¹¹)-unsaturated intermediate. Subsequent epoxidation of this double bond, potentially through reaction with oxidative species or rearrangement, could lead to the 9,11-epoxide.

A more direct, albeit less common in degradation scenarios, pathway involves the intramolecular cyclization of a 9α-halo-11β-hydroxy intermediate, a structure that can be intentionally formed during synthesis.[2][3] Under basic conditions, the deprotonated 11β-hydroxyl group can act as a nucleophile, displacing the halide at C-9 to form the epoxide ring.[4] While this is a synthetic route, the potential for its occurrence under specific degradation conditions, especially in the presence of certain excipients or impurities, cannot be entirely dismissed.

Diagram 1: Proposed Formation of Betamethasone 9,11-Epoxide from a Halohydrin Intermediate

Caption: Intramolecular SN2 reaction leading to epoxide formation.

Subsequent Degradation of the Epoxide Intermediate: Hydrolysis

Once formed, the strained three-membered epoxide ring is susceptible to nucleophilic attack, primarily through hydrolysis in aqueous environments. The ring-opening can be catalyzed by both acids and bases, leading to the formation of diol degradation products.

-

Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen makes it a better leaving group, facilitating the attack of a water molecule. This reaction typically results in the formation of a trans-diol.[1][5] In the case of the betamethasone 9,11-epoxide, this would lead to the formation of 9α,11α-dihydroxy or 9β,11β-dihydroxy derivatives, depending on the direction of nucleophilic attack.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks one of the carbon atoms of the epoxide ring in an SN2 reaction. This also results in the formation of a diol.

The formation of these diol impurities represents a significant alteration to the betamethasone structure and will invariably lead to a loss of biological activity.

Diagram 2: Hydrolysis of Betamethasone 9,11-Epoxide

Caption: Acid and base-catalyzed pathways for epoxide hydrolysis.

Experimental Protocols for the Investigation of Epoxide-Related Degradation

A robust forced degradation study is essential to identify and characterize potential epoxide-related impurities. The following protocols are designed to induce the formation of these species and provide a framework for their analysis.

Forced Degradation Protocol

Objective: To generate potential epoxide and subsequent diol degradation products of betamethasone under stressed conditions.

Methodology:

-

Preparation of Betamethasone Stock Solution: Prepare a 1 mg/mL solution of betamethasone in a suitable solvent (e.g., methanol or acetonitrile).

-

Acidic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 1N HCl.

-

Incubate the mixture at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1N NaOH.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

-

Basic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 1N NaOH.

-

Incubate the mixture at 80°C for 8 hours.

-

Cool the solution to room temperature and neutralize with 1N HCl.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Transfer 1 mL of the stock solution to a sealed vial.

-

Heat the solution in an oven at 105°C for 48 hours.

-

Cool to room temperature and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

-

Control Sample: Prepare a control sample by diluting the stock solution to 0.1 mg/mL with the mobile phase without subjecting it to stress.

-

Analysis: Analyze all samples immediately using the HPLC-MS/MS method described below.

Diagram 3: Experimental Workflow for Forced Degradation Study

Caption: Workflow for inducing and analyzing betamethasone degradation.

Stability-Indicating HPLC-MS/MS Method

Objective: To separate, detect, and identify betamethasone and its epoxide-related degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| UV Detection | 240 nm |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Positive ESI |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120°C |

| Desolvation Temp. | 350°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

| MS/MS Transitions | Monitor for parent and expected fragment ions |

Data Interpretation and Characterization

The identification of epoxide-related impurities relies on a careful analysis of the chromatographic and mass spectrometric data.

| Compound | Expected [M+H]⁺ (m/z) | Potential Key Fragments (m/z) | Chromatographic Elution |

| Betamethasone | 393.2 | 373.2, 355.2, 337.2 | Main peak |

| Betamethasone 9,11-Epoxide | 373.2 | 355.2, 337.2, 311.2 | Likely less polar than betamethasone |

| Betamethasone Diol | 391.2 | 373.2, 355.2, 337.2 | More polar than betamethasone |

Note: The fragmentation pattern of the epoxide will be crucial for its identification, with characteristic losses of water and fragments of the side chain. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.

Conclusion and Future Perspectives

The formation of epoxide intermediates, particularly the 9,11-epoxide, represents a critical and mechanistically distinct pathway in the degradation of betamethasone. While often associated with its synthesis, the potential for its formation under stress conditions necessitates its consideration in all stability and impurity profiling studies. Understanding the mechanisms of epoxide formation and subsequent hydrolysis allows for the development of more robust formulations and manufacturing processes that minimize the formation of these and other degradation products.

Future research should focus on the definitive identification of epoxide-related impurities in aged betamethasone drug products and the toxicological assessment of these novel degradation products. The application of advanced analytical techniques, such as 2D-LC and ion mobility-mass spectrometry, will further enhance our ability to detect and characterize these and other low-level impurities, ultimately ensuring the safety and efficacy of betamethasone therapies.

References

-

Chen, B., Li, M., Lin, M., et al. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Steroids, 74(1), 30-41. [Link]

-

Khattak, S., Sheikh, D., Ahmad, I., Usmanghani, K., Sheraz, M. A., & Ahmed, S. (2012). Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media. Indian journal of pharmaceutical sciences, 74(2), 134–140. [Link]

-

Li, M., Wang, X., Chen, B., Chan, T. M., & Rustum, A. (2009). Forced degradation of betamethasone sodium phosphate under solid state: formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. Journal of pharmaceutical sciences, 98(3), 894–904. [Link]

-

Miolo, G., Gallocchio, F., Levorato, L., et al. (2009). UVB photolysis of betamethasone and its esters: Characterization of photoproducts in solution, in pig skin and in drug formulations. Journal of Photochemistry and Photobiology B: Biology, 96(1), 58-65. [Link]

-

van Heugten, A. J. P., de Boer, W., de Vries, W. S., Pieters, R. J., & Vromans, H. (2018). Topically used corticosteroids: What is the big picture of drug product degradation?. European Journal of Pharmaceutical Sciences, 117, 1-7. [Link]

-

Hirschmann, R. F., Miller, R., & Wendler, N. L. (1955). The Synthesis of 9α-Fluoro-Δ¹-hydrocortisone Acetate and Related Steroids. Journal of the American Chemical Society, 77(12), 3166-3170. [Link]

- Google Patents. (1997).

- Google Patents. (1984). Process for preparing 9,11-epoxy steroids from 9 alpha-substituted-11-hydroxy steroids.

-

Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

-

Learning Chemistry with Dr. P. (2023, August 10). Epoxide formed from halohydrin mechanism [Video]. YouTube. [Link]

Sources

- 1. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0105650B1 - Process for preparing 9,11-epoxy steroids from 9 alpha-substituted-11-hydroxy steroids - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the 1H NMR Spectrum of Betamethasone Epoxide Propionate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of betamethasone epoxide propionate, a critical derivative for researchers, scientists, and professionals in drug development. By delving into the causal relationships behind spectral features, this document offers field-proven insights into the structural elucidation of this complex corticosteroid.

Introduction: The Significance of Betamethasone Epoxide Propionate

Betamethasone 17,21-dipropionate is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic efficacy is well-established in treating a variety of dermatological and other conditions.[2] The formation of epoxide derivatives, often as a result of metabolism or forced degradation studies, is of paramount interest in drug development.[3][4] These derivatives, such as betamethasone epoxide propionate, represent potential impurities or metabolites that require thorough characterization to ensure the safety and efficacy of the final drug product.[5][6] ¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such derivatives.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Diagram: Molecular Structure of Betamethasone Epoxide Propionate

Caption: Structure of a putative betamethasone 9,11-epoxide 17,21-dipropionate.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-1 | ~6.30 | d | ~10.0 | Vinylic proton in the A-ring, part of an AB system with H-2. |

| H-2 | ~6.10 | dd | ~10.0, ~2.0 | Vinylic proton coupled to H-1 and H-4. |

| H-4 | ~7.25 | d | ~2.0 | Vinylic proton deshielded by the C-3 carbonyl, coupled to H-2. |

| H-11 | ~3.50 | d | ~4.0 | Proton on the epoxide ring, significantly shifted upfield compared to the carbinol proton in the parent compound. Its coupling to H-12 will be altered. |

| H-18 (CH₃) | ~0.90 | s | - | Angular methyl group protons. |

| H-19 (CH₃) | ~1.25 | s | - | Angular methyl group protons. |

| 16-β-CH₃ | ~1.15 | d | ~7.0 | Methyl group at the 16-position, coupled to H-16. |

| 17-Propionate CH₂ | ~2.40 | q | ~7.5 | Methylene protons of the propionate group at C-17. |

| 17-Propionate CH₃ | ~1.10 | t | ~7.5 | Methyl protons of the propionate group at C-17. |

| 21-CH₂ | ~4.90 & ~4.70 | ABq | ~17.0 | Diastereotopic methylene protons at C-21, appearing as an AB quartet. |

| 21-Propionate CH₂ | ~2.35 | q | ~7.5 | Methylene protons of the propionate group at C-21. |

| 21-Propionate CH₃ | ~1.05 | t | ~7.5 | Methyl protons of the propionate group at C-21. |

Expert Insights on Spectral Interpretation:

-

The Epoxide Protons: The most significant change upon epoxidation will be observed for the proton at C-11. In betamethasone, the H-11 proton is a carbinol proton and resonates around 4.5 ppm. With the formation of an epoxide ring, this proton will be shifted upfield to approximately 3.5 ppm and will likely appear as a doublet. The exact chemical shift and coupling constant are highly dependent on the stereochemistry of the epoxide.

-

A-Ring Vinylic Protons: The signals for the vinylic protons in the A-ring (H-1, H-2, and H-4) are expected to remain largely unchanged, appearing in the 6.0-7.3 ppm region. These provide a characteristic fingerprint for the pregna-1,4-diene-3-one system.

-

Propionate Groups: The two propionate groups at C-17 and C-21 will each show a quartet for the methylene protons and a triplet for the methyl protons. The methylene protons of the C-21 propionate will likely be slightly more downfield due to the proximity of the C-20 carbonyl.

-

Methyl Groups: The angular methyl groups (C-18 and C-19) and the C-16 methyl group will appear as sharp singlets and a doublet, respectively, in the upfield region of the spectrum (0.9-1.3 ppm). Their positions can be subtly influenced by conformational changes induced by the epoxide ring.

Experimental Protocol for ¹H NMR Analysis

This section provides a detailed, self-validating methodology for the acquisition and analysis of the ¹H NMR spectrum of betamethasone epoxide propionate.

Diagram: Experimental Workflow

Caption: Workflow for ¹H NMR analysis of betamethasone epoxide propionate.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the betamethasone epoxide propionate sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include a spectral width of 15 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds. The number of scans should be a multiple of 8 (e.g., 16, 32, or 64) to ensure a good signal-to-noise ratio.

-

For unambiguous assignments, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).[7] COSY will reveal proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbons.

-

-

Data Processing and Interpretation:

-

Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the area under each proton signal to determine the relative number of protons.

-

Assign the signals based on their chemical shifts, multiplicities, coupling constants, and correlations observed in the 2D spectra.

-

Compare the experimental spectrum with the predicted values and with data from related corticosteroid structures to confirm the identity and purity of the betamethasone epoxide propionate.[12][13]

-

Trustworthiness and Self-Validation

The robustness of this analytical approach is ensured by several key factors:

-

High-Field NMR: The use of a high-field instrument provides the necessary resolution to distinguish between the numerous proton signals in a complex molecule like a steroid.

-

2D NMR Techniques: COSY and HSQC experiments provide an orthogonal layer of data that validates the assignments made from the 1D spectrum. For instance, the correlation between the C-11 proton and the C-11 carbon in the HSQC spectrum would definitively confirm its assignment.

-

Internal Standard: The use of TMS as an internal standard ensures the accuracy and reproducibility of the chemical shift measurements.

-

Comparison with Known Structures: Cross-referencing the obtained spectral data with extensive databases of steroid NMR data provides a strong basis for structural confirmation.[7]

Conclusion

The ¹H NMR spectrum of betamethasone epoxide propionate, while complex, can be thoroughly analyzed and interpreted through a combination of predictive knowledge and systematic experimental work. The key diagnostic signals, particularly the upfield shift of the H-11 proton, provide a clear indication of epoxide formation. By following the detailed protocol outlined in this guide, researchers and drug development professionals can confidently elucidate the structure of this important corticosteroid derivative, ensuring the quality and safety of pharmaceutical products.

References

-

Kirk, D. N. (1992). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1813-1840. [Link]

-

Holland, H. L., & Diakow, P. R. (1978). 13C nuclear magnetic resonance spectra of some C-19-hydroxy, C-5,6 epoxy, C-24 ethyl, and C-steroids. Canadian Journal of Chemistry, 56(5), 694-702. [Link]

-

Jain, D., & Basniwal, P. K. (2013). Betamethasone Dipropionate: Forced Degradation, HPLC Method, and Stability Indicating. Indian Journal of Pharmaceutical Sciences, 75(6), 727–732. [Link]

-

Drugs.com. (2026, February 2). Betamethasone Dipropionate: Package Insert / Prescribing Info. [Link]

-

Chen, K. H., Lin, C. C., & Hsu, J. L. (2018). 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations. Data in Brief, 20, 1374–1379. [Link]

-

Vegesna, S., et al. (2024). Analytical Method Development And Validation Of The Test Method For Degradation Products Of Betamethasone Dipropionate In Betamethasone Dipropionate Cream 0.05% By Rp-Hplc Method. ResearchGate. [Link]

-

Schneider, H. J., Buchheit, U., & Becker, N. (1985). Proton NMR analyses, shielding mechanisms, coupling constants, and conformations in steroids bearing halogen, hydroxy, and oxo groups and double bonds. Journal of the American Chemical Society, 107(24), 7027–7039. [Link]

-

Pharmaffiliates. Betamethasone-impurities. [Link]

-

ResearchGate. (n.d.). FORCE DEGRADATION DATA OF BD FROM DEVELOPED FORMULATION. [Link]

-

SciELO. (2013). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. [Link]

-

Mendeley Data. (2019). 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations. [Link]

-

PubChem. Betamethasone. [Link]

-

Lee, C. H., & Shiao, Y. J. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2605. [Link]

-

Veeprho. Betamethasone Impurities and Related Compound. [Link]

-

Wikipedia. Betamethasone dipropionate. [Link]

-

SynThink. Betamethasone Impurities Standards. [Link]

-

Zhang, Y., Jin, W., & Wang, W. (2011). Synthesis of Betamethasone Dipropionate. Chinese Journal of Modern Applied Pharmacy, 28(7), 648-650. [Link]

-

Li, Y., et al. (2008). Application of LC-MS(n) in Conjunction With Mechanism-Based Stress Studies in the Elucidation of Drug Impurity Structure: Rapid Identification of a Process Impurity in Betamethasone 17-valerate Drug Substance. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1451-1457. [Link]

-

Semantic Scholar. (n.d.). Unambiguous assignment of 13C NMR signals in epimeric 4,5-epoxy. [Link]

-

ResearchGate. (2025, August 6). Synthesis, Reactions, Conformation Analysis, and NMR Spectra of 5,10-Epoxy-5ξ,10ξ-estrane-3,17-diones. [Link]

- Google Patents. (2021).

-

Neuroquantology. (2022). Development, Validation and Forced Degradation Study of Beclomethason Dipropionate in Bulk and Pharmaceutical Dosage Form by HPT. [Link]

- Google Patents. (2016).

-

Thevis, M., et al. (n.d.). Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC-MS/MS. Recent advances in doping analysis (12). [Link]

Sources

- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Betamethasone dipropionate - Wikipedia [en.wikipedia.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. CN104945464A - Synthesis method of betamethasone epoxy hydrolyzate - Google Patents [patents.google.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations - Mendeley Data [data.mendeley.com]

Technical Guide: Betamethasone Dipropionate Degradation Product Identification

Executive Summary

Betamethasone Dipropionate (BD) is a potent fluorinated corticosteroid characterized by esterification at the C17 and C21 positions.[1][2] While this double-esterification significantly enhances lipophilicity and skin permeation compared to the parent alcohol, it introduces specific stability vulnerabilities.

This guide provides a rigorous framework for identifying BD degradation products, moving beyond basic hydrolysis to address complex acyl migrations and Mattox rearrangements. It is designed for analytical scientists requiring actionable protocols for stability-indicating method development (SIM).

Part 1: Molecular Architecture & Stability Profile

The degradation of BD is not random; it is dictated by the steric and electronic environment of the pregnane nucleus.

The Ester Vulnerability (Hydrolysis & Migration)

BD contains two propionate ester linkages:

-

C21-Position: Primary ester, sterically accessible, highly labile to hydrolysis.

-

C17-Position: Tertiary ester, sterically hindered, generally more stable but prone to acyl migration .

The Isomerization Trap:

A critical analytical challenge is the 17

-

Analytical Implication: These two mono-esters are structural isomers with identical molecular weights (

449

The Mattox Rearrangement (Enol Aldehydes)

Under harsh acidic or alkaline stress, BD undergoes

Part 2: Forced Degradation Strategy (Experimental Protocols)

Do not rely on generic screening conditions. The following protocols are optimized for corticosteroids to generate relevant degradants without destroying the steroid nucleus completely.

Hydrolytic Stress (Acid/Base)

-

Objective: Generate mono-esters and enol aldehydes.

-

Acid Protocol: Dissolve BD in Acetonitrile (ACN). Add 0.1 N HCl to reach a final concentration of 1 mg/mL. Reflux at 60°C for 4 hours.

-

Target Degradants: Betamethasone 21-propionate, Enol aldehydes.

-

-

Base Protocol: Dissolve BD in ACN. Add 0.01 N NaOH (Note: 0.1 N is often too aggressive, causing total hydrolysis to the alcohol instantly). Stir at ambient temperature for 1-2 hours.

Oxidative Stress

-

Objective: Identify C6/C11 oxidation products.

-

Protocol: Treat BD solution with 3%

at ambient temperature for 24 hours.-

Note: BD is relatively resistant to oxidation compared to hydrolysis. If no degradation is observed, increase to 10%

at 40°C.

-

Photolytic Stress

-

Objective: Generate Lumibetamethasone Dipropionate .

-

Protocol: Expose 1 mg/mL solution (in Methanol) to 1.2 million lux hours (ICH Q1B option 2).

-

Mechanism:[8] Photochemical rearrangement of the A-ring (cross-conjugated dienone system).

-

Part 3: Analytical Workflow (LC-MS/MS)

Chromatographic Conditions

Separation of the 17- and 21-monoesters is the critical quality attribute.

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 1.8 µm, 100 x 2.1 mm | Sub-2-micron particles required for resolution of positional isomers. |

| Mobile Phase A | 0.1% Formic Acid + 2mM Ammonium Formate in Water | Ammonium formate aids ionization in ESI+. |

| Mobile Phase B | Acetonitrile | ACN provides sharper peaks for steroids than MeOH. |

| Gradient | 30% B to 80% B over 15 mins. | Shallow gradient required to separate mono-propionate isomers. |

| Detection | UV 240 nm & MS ESI (+) | 240 nm is the |

Mass Spectrometry Identification Logic

Differentiation of isomers relies on specific fragmentation pathways in MS/MS (Product Ion Scan).

-

Parent (BD):

505 -

Mono-esters (Isomers):

449-

Differentiation:

-

21-Propionate: Predominant loss of the C21-ester moiety as propionic acid/ketene. Shows a distinct fragment at

411 (loss of water from [MH-HF]+).[2] -

17-Propionate: Fragmentation is sterically influenced; often shows different ratio of

379 vs 391 compared to the 21-isomer. Reference Standard retention time matching is mandatory for final confirmation.

-

-

-

Betamethasone (Alcohol):

393 -

Enol Aldehydes:

375 (Loss of water from the steroid core).

Part 4: Degradation Pathway Visualization

The following diagram maps the causal relationships between the parent molecule and its impurities.

Caption: Figure 1.[3][4] Degradation pathways of Betamethasone Dipropionate. Note the reversible acyl migration between the 17- and 21-propionate forms.

Part 5: Structural Elucidation of Key Impurities

Table 1: Impurity Profile Summary

| Impurity Name | Relative Retention (RRT)* | Mechanism | Molecular Weight | Key MS Fragment |

| Betamethasone (Alcohol) | ~0.45 | Total Hydrolysis | 392.5 | 373 |

| Betamethasone 17-Propionate | ~0.85 | C21-Hydrolysis | 448.5 | 429 |

| Betamethasone 21-Propionate | ~0.92 | C17-Hydrolysis / Migration | 448.5 | 411 |

| Betamethasone Dipropionate | 1.00 | Parent | 504.6 | 485 |

| Lumibetamethasone | ~1.10 | Photolysis | 504.6 | Similar to Parent |

| Enol Aldehyde (E/Z) | ~1.2 - 1.3 | Elimination | 374.4 | 355 |

*Note: RRT values are approximate and dependent on the specific C18 column chemistry and gradient slope. The 21-propionate typically elutes after the 17-propionate on standard C18 phases due to the exposed hydroxyl group on the 17-isomer interacting more with the mobile phase.

References

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

-

Lin, M., et al. (2009). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MSn and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate.[8][9][10] Journal of Pharmaceutical and Biomedical Analysis, 50(3), 275-280.[8][10] [Link]

-

Khattak, S., et al. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media.[5][7] Indian Journal of Pharmaceutical Sciences, 74(2), 133–140. [Link]

-

Chen, B., et al. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Steroids, 74(1), 30-41. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. ovid.com [ovid.com]

- 4. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on Betamethasone : Behavior of Betamethasone in Acid or Alkaline Medium, Photolysis, and Oxidation [jstage.jst.go.jp]

- 10. ijpsonline.com [ijpsonline.com]

Steroid Epoxides: Stereoelectronic Control, Stability, and Reactivity Profiles

Executive Summary

This technical guide analyzes the stability and reactivity of steroid epoxides, specifically focusing on the stereoelectronic principles governing their formation and ring-opening reactions. Unlike flexible aliphatic epoxides, steroid epoxides are constrained by the rigid tetracyclic androstane/cholestane backbone. This rigidity enforces strict adherence to the Fürst-Plattner Rule (trans-diaxial opening), making their chemical behavior highly predictable yet sterically sensitive. This document details the mechanistic pathways of 5,6-epoxides, the Westphalen-Lettré rearrangement, and the biological implications of epoxide hydrolase activity in drug development.

Stereoelectronic Principles: The Fürst-Plattner Rule

The reactivity of steroid epoxides is defined by the conformation of the cyclohexane ring (Ring A or B) bearing the epoxide. The Fürst-Plattner Rule (also known as the trans-diaxial effect) states that the nucleophilic opening of a semi-rigid cyclohexyl epoxide will always occur in a manner that yields the trans-diaxial product.

Mechanistic Causality

In a flexible cyclohexane, the ring can flip to accommodate the incoming nucleophile. In steroids, the fusion of rings (typically trans-fused) locks the conformation.

-

Axial Attack: The nucleophile attacks the epoxide carbon from an axial trajectory.

-

Chair Transition State: This trajectory allows the transition state to maintain a lower-energy chair-like conformation.

-

Equatorial Attack (Disfavored): Attack from the equatorial direction would force the ring into a high-energy twist-boat conformation.

Consequently, for a 5

Visualization of the Mechanism

Figure 1: The Fürst-Plattner rule dictates that nucleophilic attack occurs axially to preserve the chair conformation, avoiding the high-energy twist-boat intermediate.

Synthesis and Regioselectivity[1][2][3]

Alpha vs. Beta Face Selectivity

The steroid nucleus possesses a distinct "top" (

- -Face: Sterically hindered by the angular methyl groups at C10 (C19) and C13 (C18).

- -Face: Relatively unhindered and planar.

When reacting

Electronic Effects ( vs. )

-

Electron-Rich Olefins (

): React rapidly with electrophilic oxidants like m-CPBA. -

Electron-Poor Olefins (

-3-ketones): The conjugation with the carbonyl reduces electron density in the double bond. These require nucleophilic epoxidation conditions (e.g.,

Reactivity Profiles: Rearrangement and Hydrolysis

Once formed, steroid epoxides are kinetically stable at neutral pH but highly reactive under acidic conditions.

Acid-Catalyzed Hydrolysis

Upon protonation of the epoxide oxygen, water attacks the C6 position (secondary carbon) rather than C5 (tertiary carbon). While tertiary carbocation stability usually directs attack to the tertiary center (Markovnikov), the stereoelectronic requirement (Fürst-Plattner) overrides this, forcing attack at C6 to achieve the diaxial opening.

The Westphalen-Lettré Rearrangement

A critical instability arises in 5

-

Substrate: 5

-hydroxy-6 -

Mechanism: Protonation/acetylation of the 5

-OH creates a leaving group. -

Migration: The angular C10-methyl group migrates to C5 (1,2-methyl shift).

-

Result: Formation of a

double bond. This backbone rearrangement fundamentally alters the steroid pharmacology and is a common degradation pathway in corticosteroid formulation.

Comparative Reactivity Data

| Reaction Condition | Substrate | Major Product | Mechanism |

| m-CPBA / DCM | Cholesterol ( | 5 | Electrophilic Syn-Addition (Steric control) |

| 5 | 3 | ||

| 5 | 6 | Lewis Acid Opening (Fluorine nucleophile) | |

| 5 | Westphalen Diol | 1,2-Methyl Shift (Backbone Rearrangement) |

Biological Implications: The Metabolic Checkpoint

In drug development, the stability of the epoxide in vivo is determined by Cholesterol-5,6-Epoxide Hydrolase (ChEH) . This enzyme complex (comprising D8D7I and DHCR7 subunits) rapidly converts endogenous steroid epoxides into triols.

-

Toxicity: The hydrolysis product, cholestane-3

,5 -

Drug Targeting: Inhibiting ChEH (e.g., with Tamoxifen) prevents triol formation, shunting the epoxide toward conjugation pathways that form Dendrogenin A , a tumor suppressor.

Figure 2: The metabolic fate of steroid epoxides. Inhibition of ChEH shifts the pathway from carcinogenic triols to protective dendrogenins.

Experimental Protocols

Protocol A: Stereoselective Synthesis of 5 ,6 -Epoxycholesterol

Rationale: Uses a buffered biphasic system to prevent in-situ acid-catalyzed ring opening.

-

Preparation: Dissolve Cholesterol (10.0 g, 25.9 mmol) in Dichloromethane (DCM, 150 mL).

-

Cooling: Cool the solution to 0°C in an ice bath. Critical: Thermal control prevents over-oxidation.

-

Oxidation: Add meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 eq) portion-wise over 15 minutes.

-

Reaction: Stir at 0°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Epoxide

will be higher than cholesterol. -

Quenching (Self-Validating Step): Wash the reaction mixture with 10% aqueous

(removes excess oxidant) followed by saturated-

Validation: The organic layer must be neutral (pH 7) before concentration to prevent acid-catalyzed rearrangement during rotary evaporation.

-

-

Purification: Recrystallize from Acetone/Methanol.

-

Yield: Expect ~75-80%.

-

Characterization:

-NMR (C6 proton appears as a doublet at

-

Protocol B: Acid-Catalyzed Ring Opening (Model for Stability Testing)

-

Dissolution: Dissolve 5

,6 -

Acidification: Add 5% aqueous

(0.5 mL). -

Observation: Stir at room temperature for 30 minutes.

-

Workup: Neutralize with

, extract with EtOAc. -

Result: Quantitative conversion to the 5

,6

References

-

Furst, A., & Plattner, P. A. (1949). Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α-und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane. Helvetica Chimica Acta.

-

Poirot, M., et al. (2018). The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases. Advances in Experimental Medicine and Biology.

-

Hanson, J. R. (2004).[2] The Westphalen rearrangement of a tricyclic steroid. Journal of Chemical Research.

- Smith, L. L. (1981). Cholesterol Autoxidation. Plenum Press.

-

PubChem Compound Summary. (2024). Cholesterol 5alpha,6alpha-epoxide.[3][4][5]

Sources

Definitive Characterization of Beclomethasone Dipropionate Impurity V: The 9,11-Epoxy Analogue

[1][2]

Executive Summary

In the high-resolution impurity profiling of Beclomethasone Dipropionate (BDP), Impurity V (EP designation) represents a critical degradation product formed under basic or stressed conditions.[1] Chemically identified as 9,11β-Epoxy-17-hydroxy-16β-methyl-3,20-dioxo-9β-pregna-1,4-dien-21-yl propanoate , this compound results from the simultaneous hydrolysis of the C17-ester and the elimination of HCl across the C9-C11 bond.[1]

Accurate characterization of Impurity V is mandatory for ICH Q3A/B compliance, as its formation indicates specific instability in the formulation matrix (particularly pH excursions).[1] This guide provides a self-validating analytical workflow using LC-MS/MS and NMR to distinguish Impurity V from similar hydrolytic degradants.

Impurity Identity & Physicochemical Profile

Impurity V is distinct from the parent BDP due to the loss of the chlorine atom, the formation of an epoxide ring, and the hydrolysis of the C17-propionate group.[1]

Table 1: Physicochemical Comparison (BDP vs. Impurity V)

| Feature | Beclomethasone Dipropionate (Parent) | Impurity V (Target) |

| CAS Number | 5534-09-8 | 205105-83-5 |

| Molecular Formula | C₂₈H₃₇ClO₇ | C₂₅H₃₂O₆ |

| Molecular Weight | 521.05 g/mol | 428.52 g/mol |

| Key Functional Groups | 9-Cl, 11-OH, 17,21-Dipropionate | 9,11-Epoxide , 11-H (absent), 21-Monopropionate |

| RRT (Typical C18) | 1.00 | ~0.65 - 0.75 (More Polar) |

| Origin | API | Degradation (Hydrolysis + Elimination) |

Formation Mechanism

Impurity V is not a process intermediate but a degradation product arising from "forced" conditions—specifically exposure to basic media or elevated temperatures which catalyze two reactions:

-

Ester Hydrolysis: The labile C17-propionate ester is hydrolyzed (or migrates and hydrolyzes), leaving the C17-OH free.[1]

-

Halohydrin Elimination: The 9-chloro-11-hydroxy motif acts as a halohydrin.[1] Under basic conditions, the 11-hydroxyl group is deprotonated, attacking C9 to displace the chlorine atom, closing the 9,11-epoxide ring.[1]

Diagram 1: Degradation Pathway to Impurity V

Caption: The formation of Impurity V involves the sequential or concerted loss of the C17-propionate group and the elimination of HCl to form the epoxide ring.[1]

Analytical Characterization Strategy

To definitively characterize Impurity V, a multi-modal approach combining Mass Spectrometry (for molecular weight and elemental composition) and NMR (for structural connectivity) is required.[1]

Mass Spectrometry (LC-MS/MS)

The mass spectrum provides the first confirmation of the epoxide formation (loss of Cl) and hydrolysis (loss of ester).[1]

-

Ionization Mode: ESI Positive (+ve).

-

Parent Ion: The BDP parent shows a characteristic chlorine isotopic pattern (3:1 ratio for ³⁵Cl:³⁷Cl) at m/z 521/523. Impurity V will lack this isotopic pattern.

-

Target Ion: m/z 429.2 [M+H]⁺.[1]

-

Mass Shift Calculation:

-

BDP (521) - Propionyl (56) - HCl (36) = ~429.[1]

-

Key Fragmentation Pathways (MS/MS of m/z 429):

-

Loss of Propionic Acid: m/z 429 → m/z 355 (Neutral loss of 74 Da, -C₂H₅COOH).[1]

-

Steroid Backbone Scission: Characteristic fragments at m/z 337 (loss of H₂O from the core) and m/z 147 (ring A/B cleavage).

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the epoxide ring from the parent chlorohydrin.

¹H-NMR Diagnostic Signals (500 MHz, DMSO-d₆):

-

Loss of C17-Propionate: BDP displays two sets of propionate signals (two quartets, two triplets).[1] Impurity V displays only one set (corresponding to the C21-ester).[1] The signals for the C17-ester (typically shielding the C18-methyl) are absent.[1]

-

Epoxide Formation (H-11):

-

H-9 Signal: In BDP, C9 has no proton (quaternary C-Cl).[1] In Impurity V, C9 is also quaternary (part of epoxide), so no new H-9 signal appears, but the C-19 methyl singlet will shift due to the change in anisotropy from the Cl to the Epoxide.[1]

Chromatographic Method (HPLC)

Impurity V is generally more polar than the parent diester BDP due to the exposure of the C17-hydroxyl group, despite the formation of the lipophilic epoxide.[1]

Table 2: Validated HPLC Parameters

| Parameter | Condition |

| Column | C18 (e.g., Waters BEH C18, 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate (pH 4.[1]0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 15 mins |

| Flow Rate | 0.4 mL/min |

| Detection | UV @ 238 nm (Enone absorption) |

| Retention | Impurity V elutes before BDP (RRT ~0.70) |

Experimental Protocols

Protocol A: Isolation of Impurity V (Forced Degradation)

To generate a reference standard for characterization:

-

Preparation: Dissolve 100 mg of Beclomethasone Dipropionate in 10 mL of Methanol.

-

Stress Induction: Add 1.0 mL of 0.1 N NaOH.

-

Incubation: Stir at room temperature for 2-4 hours. Monitor by HPLC for the disappearance of BDP and appearance of the peak at RRT ~0.7.

-

Note: Extended exposure may hydrolyze the C21-ester as well, leading to the di-hydroxy epoxide (Impurity U analogue).[1] Quench immediately upon optimal formation.

-

-

Quenching: Neutralize with 1.0 mL 0.1 N HCl.

-

Purification: Isolate via Preparative HPLC using the conditions in Table 2.

-

Lyophilization: Freeze-dry the collected fraction to obtain a white powder.

Diagram 2: Characterization Workflow

Caption: Step-by-step analytical workflow to confirm the identity of Impurity V from crude samples.

References

-

Veeprho Standards. Beclomethasone Dipropionate EP Impurity V | CAS 205105-83-5.[1][2][3] Retrieved from

-

European Pharmacopoeia (Ph.[4][5] Eur.). Beclomethasone Dipropionate Monograph: Impurity Profiling.

-

Pharmace Research Laboratory. Beclometasone Dipropionate EP Impurity V Characterization Data. Retrieved from

-

PubChem. Beclomethasone Dipropionate Compound Summary. National Library of Medicine. Retrieved from [1]

-

LGC Standards. Beclomethasone Impurity Standards and Metabolites. Retrieved from

A Robust UPLC-MS/MS Protocol for High-Resolution Corticosteroid Impurity Profiling

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, field-proven protocol for the identification and quantification of impurities in corticosteroid active pharmaceutical ingredients (APIs) and drug products using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). We delve into the causality behind critical experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection and method validation. The described workflow is designed to meet the stringent requirements of global regulatory bodies, ensuring high sensitivity, specificity, and trustworthiness in your analytical results. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and reliable method for corticosteroid impurity profiling.

Introduction: The Imperative for Impurity Profiling

Corticosteroids are a class of steroid hormones widely used in medicine for their potent anti-inflammatory and immunosuppressive properties. The safety and efficacy of these pharmaceutical products are paramount and can be compromised by the presence of impurities.[1] Impurities can originate from various sources, including starting materials, by-products of the synthesis process, degradation products formed during manufacturing or storage, and residual solvents.[2]

Regulatory bodies, led by the International Council for Harmonisation (ICH), have established strict guidelines for the control of impurities in new drug substances and products.[3][4] The ICH Q3A (R2) and Q3B (R2) guidelines define specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][5] For instance, for a drug with a maximum daily dose of up to 2 g/day , the identification threshold is 0.10%, meaning any impurity at or above this level must be structurally characterized.[2]

Achieving this level of detection and characterization demands highly sensitive and selective analytical techniques. UPLC-MS/MS has emerged as the gold standard for this task. Its advantages include:

-

Superior Resolution: UPLC technology, utilizing sub-2 µm particle columns, provides significantly higher chromatographic resolution compared to conventional HPLC, enabling the separation of closely related impurities from the main API peak.[6]

-

Enhanced Sensitivity: Tandem mass spectrometry offers exceptional sensitivity, allowing for the detection and quantification of impurities at levels far below what is achievable with UV detection.[7][8]

-

Unambiguous Identification: MS/MS provides structural information through fragmentation patterns, offering a high degree of confidence in impurity identification.

This document provides a comprehensive framework for developing and validating a UPLC-MS/MS method for corticosteroid impurity profiling that is fit for purpose and compliant with regulatory expectations.[9]

Overall Analytical Workflow

The process of impurity profiling is a systematic workflow that begins with careful sample preparation and culminates in a validated data report. Each stage is critical for ensuring the integrity of the final results.

Caption: Standard sample preparation workflow for corticosteroid API.

UPLC-MS/MS Instrumentation and Conditions

The following conditions are a robust starting point. Optimization of the gradient, flow rate, and MS parameters is essential for each specific application.

| Parameter | Recommended Setting | Rationale & Expertise |

| UPLC System | Waters ACQUITY UPLC I-Class or equivalent | A high-pressure mixing system is required to handle the backpressure from sub-2 µm columns, ensuring high-resolution separations. |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | The C18 phase provides excellent hydrophobic retention for the steroid backbone. Sub-2 µm particles maximize efficiency. For challenging separations of isomers, alternative chemistries like Phenyl-Hexyl or Biphenyl can provide alternative selectivity. [10][11] |

| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving peak shape. It also ensures run-to-run reproducibility. [10] |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride | Formic acid is a common additive that promotes protonation for positive ion ESI. [12]Ammonium fluoride can significantly enhance the ionization of 3-keto-Δ4 steroids, a common structural motif in corticosteroids, leading to improved sensitivity. [12][13] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile is a strong organic solvent providing sharp peaks. Methanol can offer different selectivity and is sometimes preferred with phenyl-based columns. [10][11] |

| Flow Rate | 0.4 - 0.6 mL/min | Optimized for a 2.1 mm ID column to balance analysis time and separation efficiency. |

| Injection Volume | 1 - 5 µL | Small injection volumes prevent peak distortion and column overload, especially with the high concentration of the API. |

| Gradient Program | Start at 30-40% B, ramp to 95% B over 5-7 minutes, hold for 1 min, return to initial conditions and re-equilibrate. | A gradient is necessary to elute impurities with a wide range of polarities. The specific gradient must be optimized to resolve all specified impurities from the API. |

| Mass Spectrometer | Waters Xevo TQ-XS, Sciex QTRAP 5500, or equivalent triple quadrupole | A high-sensitivity triple quadrupole instrument is required for achieving the low limits of quantification needed for impurity analysis. [14] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Corticosteroids readily form protonated molecules [M+H]+ in positive mode, providing a strong precursor ion for MS/MS analysis. [7][15] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM provides unparalleled selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. [14] |

| Source Temperature | 150 °C | Optimized to facilitate desolvation without causing thermal degradation of the analytes. [16] |

| Desolvation Temperature | 500 - 600 °C | High temperature is needed to evaporate the mobile phase and release ions into the gas phase. Must be optimized per instrument. [12] |

| Example MRM Transitions | Dexamethasone: 393.2 → 373.2 (Quantifier), 393.2 → 147.1 (Qualifier)Impurity (e.g., Betamethasone): 393.2 → 355.2 (Quantifier) | Precursor ions are typically [M+H]+. Product ions are generated by optimizing collision energy (CE) for each compound to yield stable, specific fragments. At least two transitions are monitored for confident identification. |

Method Validation: A Self-Validating System

A protocol is only trustworthy if it is validated. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. [9]All validation experiments should be conducted according to a pre-approved protocol, and the results must meet pre-defined acceptance criteria as outlined by ICH Q2(R2) and FDA guidelines. [17][18][19][20]

Caption: Interrelationship of key method validation parameters.

Summary of Validation Protocols

| Parameter | Protocol Summary | Acceptance Criteria (Typical) |

| Specificity | Analyze blank solvent, placebo (if applicable), API spiked with impurities, and forced degradation samples. | Peak purity of the API must be confirmed. No interfering peaks at the retention times of the impurities. |

| Linearity | Analyze solutions at a minimum of five concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Analyze samples spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of spec limit) in triplicate. | Recovery should be within 80-120% for impurities. [21] |

| Precision | Repeatability: Six replicate injections of a standard at 100% of the spec limit.Intermediate Precision: Repeat on a different day with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 15% for impurities. [21][22] |

| Limit of Quantitation (LOQ) | Determined by analyzing a series of dilute solutions and establishing the lowest concentration that meets accuracy and precision criteria. | Typically S/N ratio > 10. Must be at or below the reporting threshold (e.g., 0.05%). [21] |

| Robustness | Deliberately vary critical method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess the impact on the results. | System suitability parameters must remain within limits. Peak resolution should be maintained. [18] |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the UPLC-MS/MS analysis of corticosteroid impurities. By combining the high resolving power of UPLC with the sensitivity and specificity of tandem mass spectrometry, this method enables the accurate profiling of impurities at levels required by global regulatory agencies. The emphasis on understanding the causality behind experimental choices and adhering to rigorous validation principles ensures the generation of trustworthy and defensible data, which is a cornerstone of modern pharmaceutical development and quality control.

References

- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.

- International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2).

- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.

- U.S. Food and Drug Administration. (2015, July).

- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.

- Agilent Technologies.

- ProPharma. (2024, June 25).

- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.

- YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances.

- Wang, Z., et al. (2012, February 27).

- Penning, T. M., et al. Liquid-chromatography mass spectrometry (LC-MS)

- Shimadzu. (2016).

- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)

- ThermoFisher Scientific. Development of an LC-MS/MS Method for Measurement of a Steroid Panel in Serum for Clinical Research.

- Lab Manager. (2025, December 10).

- ResearchGate.

- Tölgyesi, Á.

- Google Patents. (2003). US6541263B2 - Determination of corticosteroids in human plasma using micromass LC/MS/MS.

- Samtani, M. N., et al.

- Ciavardelli, D., et al. (2022, December 28). Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis. MDPI.

- Waters Corporation. Utilizing UPLC Separation to Enable the Analysis of 19 Steroid Hormones in Serum for Clinical Research.

- Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances.

- medRxiv. (2022, March 9). Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride.

- Prakash, L., et al. Impurity Profiling and a Stability-Indicating UPLC Method Development and. SciSpace.

- El-Kassem, M. A., et al. (2023, November 7). Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. PMC.

- ThermoFisher Scientific.

- Hawley, J. M., et al. Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride.

- Waters Corporation. MetaboQuan-R for the UPLC-MS/MS Analysis of Steroids.

- Patel, D. B., et al. (2023, September 17).

- Dove Medical Press. (2023, November 28).

- Endocrine Abstracts. (2023, November 15).

- Agilent Technologies. (2012, August 2). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.

- Merck Millipore. HPLC and UHPLC Column Selection Guide.

- Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.

Sources

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. m.youtube.com [m.youtube.com]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 5. database.ich.org [database.ich.org]

- 6. scispace.com [scispace.com]

- 7. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. medrxiv.org [medrxiv.org]

- 14. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. lcms.cz [lcms.cz]

- 17. fda.gov [fda.gov]

- 18. propharmagroup.com [propharmagroup.com]

- 19. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 21. ijper.org [ijper.org]

- 22. dovepress.com [dovepress.com]

Application Note: Analytical Standard for Betamethasone 9,11-Epoxide 21-Propionate

Introduction

In the development and manufacturing of potent synthetic corticosteroids like Betamethasone, ensuring the purity and safety of the final drug product is paramount. Impurity profiling is a critical component of this process, mandated by regulatory agencies worldwide. Betamethasone 9,11-Epoxide 21-Propionate is a known process impurity and potential degradant of betamethasone-related active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring an epoxide ring, represents a significant modification from the parent molecule, necessitating close monitoring and control.

This document provides a detailed guide for the use of the Betamethasone 9,11-Epoxide 21-Propionate analytical standard. The primary purpose of such a standard is to serve as a definitive reference point for the identification and quantification of this specific impurity during analytical method development, validation, and routine quality control (QC) testing of betamethasone drug substances and products.[3] We will explore the standard's physicochemical properties, proper handling and storage, and provide a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for its application.

Physicochemical Properties and Standard Characterization

An analytical reference standard is a highly purified and well-characterized material.[4] The Certificate of Analysis (CoA) accompanying the standard is the primary source of information and should always be consulted.[5]

Table 1: Physicochemical Data for Betamethasone 9,11-Epoxide 21-Propionate

| Property | Value | Source(s) |

| CAS Number | 205105-83-5 | [1][3][5] |

| Molecular Formula | C₂₅H₃₂O₆ | [1][5] |

| Molecular Weight | 428.52 g/mol | [1][5] |

| Synonyms | (9β,11β,16β)-9,11-Epoxy-17-hydroxy-16-Methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione; Beclomethasone Dipropionate Impurity V | [1][5] |

| Typical Appearance | White to off-white solid | N/A |

A comprehensive CoA for a reference standard will typically include data from techniques such as ¹H-NMR, Mass Spectrometry (MS), HPLC (for purity assessment), and Infrared Spectroscopy (IR) to confirm the structure and purity of the material.[5]

Handling, Storage, and Solution Preparation

The integrity of the analytical standard is crucial for generating accurate and reproducible results. Improper handling or storage can lead to degradation of the standard, compromising all subsequent analyses.

Storage and Handling of Neat Material

-

Storage: Upon receipt, the standard should be stored under the conditions specified in the CoA, which is typically refrigerated (2-8 °C) and protected from direct sunlight.[6] The container should be kept tightly sealed to prevent moisture uptake.

-

Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the solid material. Use appropriate personal protective equipment (PPE), as corticosteroids are potent compounds.

Protocol: Preparation of Standard Solutions